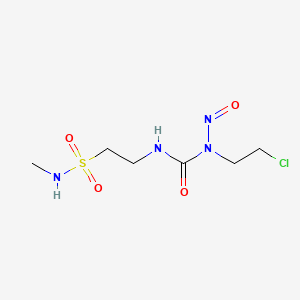
9-Acridinamine, 1,2,3,4-tetrahydro-N-hexyl-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Acridinamine, 1,2,3,4-tetrahydro-N-hexyl-, monohydrochloride is a chemical compound belonging to the class of acridines. Acridines are known for their diverse applications in medicinal chemistry, particularly in the treatment of neurodegenerative diseases. This compound is a derivative of acridine and is characterized by its unique structure, which includes a tetrahydroacridine core substituted with an N-hexyl group and a monohydrochloride salt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Acridinamine, 1,2,3,4-tetrahydro-N-hexyl-, monohydrochloride typically involves the reaction of cyclohexanone with 2-aminobenzonitrile under specific conditions. The reaction proceeds through a series of steps, including cyclization and reduction, to form the tetrahydroacridine core. The N-hexyl group is introduced through alkylation reactions, and the final product is obtained as a monohydrochloride salt through acid-base reactions .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated systems to optimize the synthesis and purification processes .
Analyse Chemischer Reaktionen
Types of Reactions
9-Acridinamine, 1,2,3,4-tetrahydro-N-hexyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the acridine core to dihydroacridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the acridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted acridines, dihydroacridines, and quinone derivatives, each with distinct chemical and physical properties .
Wissenschaftliche Forschungsanwendungen
9-Acridinamine, 1,2,3,4-tetrahydro-N-hexyl-, monohydrochloride has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other acridine derivatives.
Biology: Studied for its potential as a DNA intercalator and its effects on genetic material.
Medicine: Investigated for its role as an acetylcholinesterase inhibitor, which is relevant in the treatment of Alzheimer’s disease.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Wirkmechanismus
The primary mechanism of action of 9-Acridinamine, 1,2,3,4-tetrahydro-N-hexyl-, monohydrochloride involves the inhibition of acetylcholinesterase (AChE). By inhibiting AChE, the compound prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the brain. This mechanism is particularly relevant in the treatment of neurodegenerative diseases like Alzheimer’s disease. Additionally, the compound may interact with other molecular targets and pathways, including butyrylcholinesterase and ion channels .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tacrine: Another acridine derivative used as an acetylcholinesterase inhibitor.
9-Aminoacridine: Known for its DNA intercalating properties.
1,2,3,4-Tetrahydro-9-acridinamine: A closely related compound with similar chemical properties
Uniqueness
9-Acridinamine, 1,2,3,4-tetrahydro-N-hexyl-, monohydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the N-hexyl group enhances its lipophilicity, potentially improving its ability to cross the blood-brain barrier and exert its effects in the central nervous system .
Eigenschaften
CAS-Nummer |
113106-03-9 |
|---|---|
Molekularformel |
C19H27ClN2 |
Molekulargewicht |
318.9 g/mol |
IUPAC-Name |
N-hexyl-1,2,3,4-tetrahydroacridin-9-amine;hydrochloride |
InChI |
InChI=1S/C19H26N2.ClH/c1-2-3-4-9-14-20-19-15-10-5-7-12-17(15)21-18-13-8-6-11-16(18)19;/h5,7,10,12H,2-4,6,8-9,11,13-14H2,1H3,(H,20,21);1H |
InChI-Schlüssel |
GQNJGYROTGCHCR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCNC1=C2CCCCC2=NC3=CC=CC=C31.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



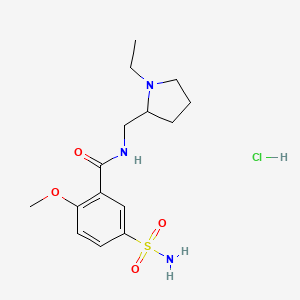
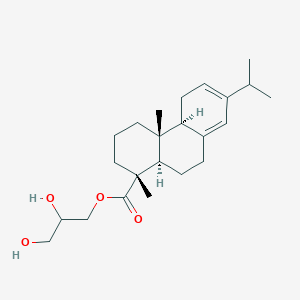
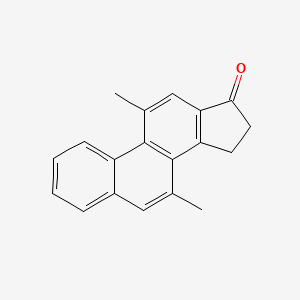
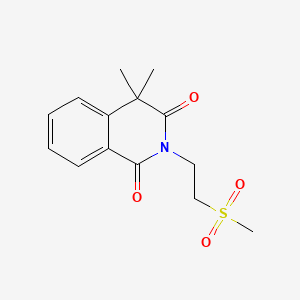

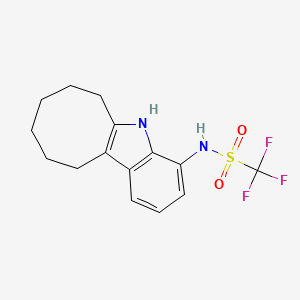
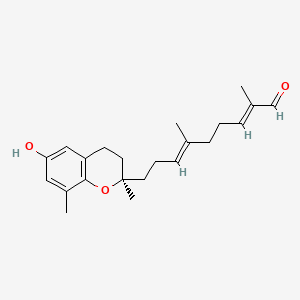
![N-[2-(diethylamino)ethyl]-2-(2,4,6-trimethylphenoxy)acetamide;hydrochloride](/img/structure/B12752142.png)



